molecular formula C8H9ClO B1583360 2-(3-Chlorophenyl)ethanol CAS No. 5182-44-5

2-(3-Chlorophenyl)ethanol

Cat. No.: B1583360
CAS No.: 5182-44-5
M. Wt: 156.61 g/mol
InChI Key: NDWAVJKRSASRPH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a colorless to light yellow liquid at room temperature. This compound is characterized by the presence of a chlorinated phenyl group attached to an ethanol moiety. It is commonly used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-chlorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to 3-chlorophenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Chlorophenylacetaldehyde, 3-Chlorophenylacetic acid.

    Reduction: 3-Chlorophenylethane.

    Substitution: 3-Chlorophenylchloride derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the manufacture of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)ethanol: Similar structure but with the chlorine atom at the para position.

    2-(2-Chlorophenyl)ethanol: Chlorine atom at the ortho position.

    3-Chlorobenzyl alcohol: Lacks the ethanol moiety but has a similar chlorinated phenyl group.

Uniqueness: 2-(3-Chlorophenyl)ethanol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199773
Record name m-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-44-5
Record name 2-(3-Chlorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenethylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorophenethylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2-(3-chlorophenyl)acetic acid (11.4 g, 66.7 mmol) in 150 mL of THF was added LiAlH4 (3.04 g, 80.0 mmol) portionwise at 0° C. The resulting mixture was warmed to room temperature and stirred for 2 hours under N2 atmosphere. Then 2 N NaOH (30 mL) was added dropwise and extracted with EtOAc (2×150 mL). The organic layers were combined, dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product which was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=50:1-10:1) to obtain 4.96 g of the title compound as a colorless oil. Yield: 55%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (19 g,) was suspended in dry ether (300 ml) and 3-chlorophenylacetic acid (58 g,) in dry ether (600 ml) was added dropwise to the stirred suspension over 1 hr. The mixture was then heated at reflux for 2 hr. when tlc indicated completion of reaction. Excess lithum aluminium hydride was carefully decomposed with water (500 ml). The ether layer was separated off and 2M hydrochloric acid was used to break up the gelatinous aqueous layer which was then extracted with ether (2×400 ml). The combined ether layers were washed with water (300 ml), dried (sodium sulphate) and evaporated in vacuo to give 2-(3-chlorophenyl)ethanol as a pale yellow oil (53.1 g) characterised by its nmr spectrum.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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